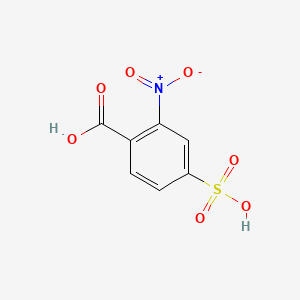

2-Nitro-4-sulfobenzoic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

552-23-8 |

|---|---|

Formule moléculaire |

C7H5NO7S |

Poids moléculaire |

247.18 g/mol |

Nom IUPAC |

2-nitro-4-sulfobenzoic acid |

InChI |

InChI=1S/C7H5NO7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,13,14,15) |

Clé InChI |

TTWGDMXWCNPKGS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Synthetic Pathways and Methodological Advancements for 2 Nitro 4 Sulfobenzoic Acid

Classical Synthesis Routes to 2-Nitro-4-sulfobenzoic Acid

Traditional methods for synthesizing this compound have been well-established, primarily relying on the oxidation of 4-Nitrotoluene-2-sulfonic acid or the sulfonation and subsequent oxidation of o-Nitrotoluene.

Oxidation of 4-Nitrotoluene-2-sulfonic Acid

A primary route to this compound involves the oxidation of 4-Nitrotoluene-2-sulfonic acid. This transformation can be achieved using strong oxidizing agents such as nitric acid or potassium permanganate (B83412).

The oxidation of 4-Nitrotoluene-2-sulfonic acid using nitric acid is a documented method for producing this compound. This process is typically carried out in an aqueous system at elevated temperatures and pressures. For instance, the reaction can be conducted at temperatures ranging from 120 to 170°C and pressures up to 12 bar. google.comgoogle.com Optimal conditions have been reported between 130 and 165°C with pressures from 1.5 to 12 bar. google.comgoogle.com The starting material, 4-Nitrotoluene-2-sulfonic acid, does not need to be in a pure, dry form; a water-moist filter cake from its own production can be used directly. google.comgoogle.com The resulting product can be isolated with a purity of over 95% as determined by HPLC. google.com

A variation of this method involves the oxidation of 2-nitro-4-methylsulfonyltoluene using a combination of sulfuric acid and nitric acid in the presence of a vanadium pentoxide catalyst. chemicalbook.com In a specific example, 600.00 g of 70% sulfuric acid, 97.83 g of 2-nitro-4-methylsulfonyltoluene, and 1.95 g of vanadium pentoxide were reacted at 140°C while slowly adding 230 g of 68% nitric acid over 10 hours. chemicalbook.com This process yielded 110.20 g of 2-nitro-4-methylsulfonylbenzoic acid with a purity of 98.10% and a yield of 98.0%. chemicalbook.com

| Parameter | Value |

| Starting Material | 4-Nitrotoluene-2-sulfonic acid |

| Oxidizing Agent | Nitric Acid |

| Temperature | 120-170°C google.comgoogle.com |

| Pressure | Up to 12 bar google.comgoogle.com |

| Purity of Product | >95% google.com |

Potassium permanganate is another effective oxidizing agent for the conversion of 4-Nitrotoluene-2-sulfonic acid to this compound. This reaction is typically performed at temperatures ranging from room temperature to approximately 95°C. google.comgoogle.com While effective, the industrial-scale use of potassium permanganate can present challenges related to the disposal of the manganese dioxide byproduct. google.com

The oxidation of substituted toluenes, including nitrotoluenes, with potassium permanganate is a well-known transformation in organic synthesis. The reaction involves the conversion of the methyl group to a carboxylic acid.

Sulfonation of o-Nitrotoluene Followed by Subsequent Oxidation

An alternative classical route involves a two-step process starting with o-Nitrotoluene. First, o-Nitrotoluene is sulfonated to produce 2-nitro-4-sulfotoluene. This intermediate is then oxidized to yield this compound.

The sulfonation step is typically carried out by dissolving o-Nitrotoluene in sulfuric acid at a temperature between 25-85°C, followed by the addition of fuming sulfuric acid (oleum). google.com The subsequent oxidation of the resulting 2-nitro-4-sulfotoluene can then be performed to obtain the final product.

Modern and Environmentally Benign Synthetic Strategies for this compound

In response to growing environmental concerns, research has focused on developing cleaner and more sustainable methods for chemical synthesis. For this compound, this has led to the exploration of alternative oxidizing agents and reaction conditions.

Sodium Hypochlorite (B82951) Oxidation in Aqueous Systems

A notable advancement in the synthesis of this compound is the use of sodium hypochlorite as the oxidizing agent in an aqueous system. google.com This method offers a more environmentally friendly alternative to traditional heavy metal oxidants.

The process involves the oxidation of 2-(nitro)-4-toluenesulfonic acid with sodium hypochlorite. google.com In a typical procedure, 2.0 g of 2-(nitro)-4-toluenesulfonic acid is refluxed with 20 mL of sodium hypochlorite. google.com After cooling and filtration, the filtrate is acidified, causing the 2-(nitro)-4-sulfobenzoic acid product to precipitate. google.com This method has been reported to achieve a yield of approximately 92%. google.com

This approach avoids the use of harsh reagents and the formation of toxic byproducts, aligning with the principles of green chemistry.

| Parameter | Value |

| Starting Material | 2-(nitro)-4-toluenesulfonic acid |

| Oxidizing Agent | Sodium Hypochlorite |

| Reaction Condition | Reflux |

| Yield | ~92% google.com |

Catalytic Oxidation with Hydrogen Peroxide

The use of hydrogen peroxide (H₂O₂) as an oxidant in the synthesis of this compound represents a move towards greener chemistry, as its primary byproduct is water. Research has shown that H₂O₂ can be effectively used in the liquid-phase oxidation of related nitrotoluene sulfonic acids. For instance, the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343), a similar substrate, has been successfully carried out using hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst in a strong acid system, achieving a yield of 78.3%. asianpubs.orgresearchgate.net This method highlights the potential for reducing the dosage of harsher oxidants. asianpubs.orgresearchgate.net

In another patented process, 2-nitro-4-thiamphenicol bromide is oxidized using a 30% hydrogen peroxide solution with Na₂WO₄·H₂O as a catalyst in acetonitrile. This reaction proceeds at reflux over approximately 8 hours and achieves a high yield of 95.92% after purification. google.com While the starting material is different, the successful oxidation of a substituted nitrotoluene to the corresponding benzoic acid using H₂O₂ demonstrates the versatility of this oxidant. The effectiveness of H₂O₂ is often dependent on the catalyst system employed, which can include various metal-containing materials like titanosilicates, vanadium, molybdenum, or tungsten compounds. mdpi.com The reaction kinetics can be complex, often being first-order in relation to the catalyst, the substrate, and the hydrogen peroxide concentration at low levels of H₂O₂. researchgate.net

Vanadium (V) Compound Catalysis in Oxidative Processes

Vanadium compounds, particularly Vanadium (V) oxide (V₂O₅), are recognized as effective catalysts in oxidation reactions due to their ability to cycle between different oxidation states. libretexts.orgchemguide.co.uk In the context of synthesizing nitro-sulfobenzoic acids, Vanadium (V) compounds play a crucial role. For the synthesis of the isomeric 4-nitro-2-sulfobenzoic acid, a process has been described where a Vanadium (V) compound is added to the reaction mixture of 2-nitrotoluene-4-sulfonic acid in aqueous sulfuric acid before the distillation of nitric acid. google.com

The catalytic cycle in such reactions typically involves the oxidation of the substrate by the Vanadium (V) oxide, which is itself reduced to a lower oxidation state, such as Vanadium (IV) oxide. libretexts.orgchemguide.co.uk The reduced catalyst is then re-oxidized back to the +5 state by another oxidizing agent present in the system, like nitric acid or oxygen, allowing the catalytic cycle to continue. libretexts.orgchemguide.co.uk This catalytic action enhances the reaction rate and allows for more controlled and efficient conversion. The stability and activity of vanadium catalysts can be high, with some systems demonstrating the ability to be reused multiple times with minimal loss of the active component. google.com

Oxygen Introduction in Nitric Acid-Mediated Oxidation

One specific example details a process where 68% nitric acid is added slowly over about 10 hours to a mixture of the starting material, 70% sulfuric acid, and vanadium pentoxide at 140°C, while maintaining an oxygen feed rate of 0.1 g/min . chemicalbook.com This combined oxygen-nitric acid system leads to high product purity and yield. chemicalbook.com The use of oxygen under pressure can also facilitate the oxidation of related toluenesulfonic acids, as seen in a process where oxygen is introduced at a pressure of 40 kilograms/square centimeter at 220°C. google.com

Comparative Analysis of Synthetic Methodologies for this compound

The choice of a synthetic route for this compound depends on a comparative analysis of factors such as yield, purity, process efficiency, scalability, and the optimization of reaction conditions.

Yield and Purity Considerations in Production

High yield and purity are critical for the industrial viability of any synthetic process. For the nitric acid-mediated oxidation of 2-nitro-4-methylsulfonyltoluene catalyzed by vanadium pentoxide with simultaneous oxygen feed, a product yield of 98.0% with a purity of 98.10% has been reported. chemicalbook.com This method allows for the direct acquisition of a qualified product after cooling, filtration, and simple washing, avoiding complex refining steps. google.com

In contrast, methods for the isomeric 4-nitro-2-sulfobenzoic acid using nitric acid in an aqueous system can yield a product with a purity of over 95% after isolation and drying. google.com Other oxidation methods for related compounds using different oxidants like potassium bromate (B103136) or tert-butyl hydroperoxide have also demonstrated high yields, such as 97.56% and 94.88%, respectively. google.com

The table below summarizes yield and purity data from various synthetic methods for nitro-sulfonated benzoic acids.

| Starting Material | Oxidant/Catalyst | Yield (%) | Purity (%) |

| 2-nitro-4-methylsulfonyltoluene | Nitric Acid / V₂O₅ / O₂ | 98.0 | 98.1 |

| 2-nitro-4-thiamphenicol bromide | 30% H₂O₂ / Na₂WO₄·H₂O | 95.92 | Not Specified |

| Intermediate c (from patent) | KBrO₃ | 97.56 | Not Specified |

| 4-nitrotoluene-2-sulfonic acid | Nitric Acid | Not Specified | >95 |

Process Efficiency and Scalability Assessments

The ability to recycle unreacted starting materials also contributes to process efficiency. In the synthesis using hydrogen peroxide over a CuO/Al₂O₃ catalyst, the unreacted 2-nitro-4-methylsulfonyl toluene can be recovered and reused. asianpubs.orgresearchgate.net From a scalability perspective, processes that avoid heavy metal pollution and complex operations are more suitable for large-scale industrial production. google.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, also enhances the scalability and cost-effectiveness of the synthesis. google.com

Optimization of Reaction Conditions: Temperature, Pressure, and Reagent Concentrations

The optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions.

Temperature: The oxidation reactions are typically conducted at elevated temperatures. For the nitric acid/oxygen oxidation of 2-nitro-4-methylsulfonyltoluene, the temperature is rapidly brought to and maintained at 140-150°C. google.comchemicalbook.com For the synthesis of the isomeric 4-nitro-2-sulfobenzoic acid using nitric acid, the preferred reaction temperature is between 130 and 165°C. google.comgoogle.com

Pressure: While some oxidations can be performed at atmospheric pressure, others benefit from elevated pressure. The nitric acid oxidation of 4-nitrotoluene-2-sulfonic acid can be carried out at pressures up to 12 bar, with a preferred range of 1.5 to 12 bar. google.comgoogle.com The pressure may increase during the reaction due to the release of nitrogen oxides. google.com

Reagent Concentrations: The concentrations of the starting material and oxidants are key variables. In the synthesis of 4-nitro-2-sulfobenzoic acid, the aqueous system may contain 20 to 70 wt.% of 4-nitrotoluene-2-sulfonic acid. google.com The nitric acid used can range from 30 to 100 wt.%, with a preference for 55 to 80 wt.%. google.com The molar ratio of nitric acid to the sulfonic acid substrate is typically between 3 to 8, preferably 4 to 7. google.com In the vanadium-catalyzed nitric acid/oxygen system, a 70% mass fraction of sulfuric acid is used as the solvent, and the nitric acid concentration is 68%. google.comchemicalbook.com

The table below provides a summary of optimized reaction conditions for the synthesis of nitro-sulfonated benzoic acids.

| Reaction | Temperature (°C) | Pressure (bar) | Key Reagent Concentrations |

| Nitric Acid / V₂O₅ / O₂ Oxidation | 140-150 | Atmospheric | 70% H₂SO₄, 68% HNO₃ |

| Nitric Acid Oxidation of Isomer | 130-165 | Up to 12 | 20-70 wt.% substrate, 55-80 wt.% HNO₃ |

| H₂O₂ Oxidation | Reflux | Atmospheric | 30% H₂O₂ solution |

Chemical Reactivity and Transformation Studies of 2 Nitro 4 Sulfobenzoic Acid

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Its most common transformations involve reduction.

Reductive Transformations to Amino Derivatives

The most significant reaction of the nitro group on the 2-Nitro-4-sulfobenzoic acid framework is its reduction to an amino group (-NH₂), yielding 2-Amino-4-sulfobenzoic acid. This transformation is a cornerstone in the synthesis of related fine chemicals.

One notable method involves an intramolecular auto-oxidation-reduction reaction starting from 2-nitro-4-sulfotoluene. Under alkaline conditions and elevated temperatures, the nitro group is reduced to an amine while the adjacent methyl group is oxidized to a carboxylic acid in the same process, directly forming 2-amino-4-sulfobenzoic acid google.com. This efficient process combines both reduction and oxidation in a single step.

Table 1: Conditions for Reductive Transformation

| Starting Material | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Nitro-4-sulfotoluene | Auto-oxidation-reduction | Alkaline medium, 60-130°C | 2-Amino-4-sulfobenzoic acid | google.com |

This reaction highlights a key pathway for synthesizing amino derivatives, which are valuable intermediates in various chemical industries. The general reduction of nitro compounds to amines is a fundamental reaction in organic chemistry, often accomplished with various reducing agents.

Investigation of Further Oxidative Pathways

Direct oxidation of the nitro group in this compound is not a commonly reported transformation. However, oxidative processes are crucial in the synthesis of the parent molecule itself. For instance, this compound can be prepared via the oxidation of the methyl group of 2-nitro-4-toluenesulfonic acid. One documented method uses sodium hypochlorite (B82951) at reflux to achieve this transformation with a yield of about 92% google.com. Another established method involves oxidation with potassium permanganate (B83412) drugfuture.com.

The synthesis of the isomeric compound, 4-nitro-2-sulfobenzoic acid, is achieved by oxidizing 4-nitrotoluene-2-sulfonic acid with nitric acid in an aqueous system at temperatures between 120-170°C google.com. While these reactions involve oxidation of a substituent on the ring rather than the nitro group itself, they are critical oxidative pathways in the chemistry of nitro-sulfobenzoic acids.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strongly acidic, water-solubilizing group. It can be replaced via substitution reactions or chemically modified to form various sulfonyl derivatives.

Nucleophilic Substitution Reactions

The sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires specific conditions. The sulfonation of aromatic compounds is known to be a reversible process. By treating an arylsulfonic acid with hot aqueous acid, the sulfonic acid group can be removed and replaced with a hydrogen atom in a reaction known as desulfonation pearson.com. This reversibility makes the sulfonic acid group useful as a temporary blocking group to direct other substituents to specific positions on the aromatic ring before being removed pearson.com.

Derivatives via Sulfonyl Modifications

Aromatic sulfonic acids are precursors to several important derivatives, most notably sulfonyl chlorides and sulfonamides. Although specific studies detailing these modifications for this compound are not prevalent, the general reactivity is well-established. Aromatic sulfonic acids can be converted to their corresponding sulfonyl chlorides (R-SO₂Cl) by reacting them with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) wikipedia.orgnjit.edu.

Once formed, the sulfonyl chloride is a reactive intermediate that can readily react with nucleophiles. For example, reaction with ammonia or amines yields sulfonamides (R-SO₂NR'₂), while reaction with alcohols produces sulfonate esters (R-SO₂OR') wikipedia.org. This pathway is a standard method for creating a wide range of sulfonyl derivatives from a sulfonic acid starting material. For example, 2-nitrochlorobenzene can be reacted with chlorosulfonic acid to produce 2-nitrochlorobenzene-4-sulfonyl chloride prepchem.com.

Table 2: Expected Reactions for Sulfonyl Modification

| Reaction | Reagent | Product Type |

|---|---|---|

| Sulfonyl Chloride Formation | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Sulfonyl Chloride |

| Sulfonamide Formation | Sulfonyl Chloride + Ammonia/Amine | Sulfonamide |

| Sulfonate Ester Formation | Sulfonyl Chloride + Alcohol | Sulfonate Ester |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of reactions, including deprotonation, conversion to esters, acid chlorides, and amides slideshare.net.

A fundamental reaction is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water nagwa.commasterorganicchemistry.commasterorganicchemistry.com. This is an equilibrium-driven process, often favored by using the alcohol as the solvent to push the reaction toward the product masterorganicchemistry.com.

The carboxylic acid can also be converted into a more reactive acid chloride by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is a valuable intermediate for synthesizing other derivatives. For instance, reacting the acyl chloride with an amine will produce an amide. Direct conversion of the carboxylic acid to an amide can also be achieved by reacting it with an amine, typically at high temperatures to drive off the water formed or by using a coupling agent libretexts.org.

Furthermore, a patent describes the formation of an anhydride from 4-nitro-2-sulfobenzoic acid by reacting it with reagents like thionyl chloride or acetyl chloride. This anhydride can then react with an amine to form the corresponding benzamide epo.org.

Table 3: Common Reactions of the Carboxylic Acid Group

| Reaction Name | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Amide Formation | Amine (with heat or coupling agent) | Amide |

Esterification Reactions

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For this compound, the presence of the carboxylic acid group allows it to undergo such transformations, most notably through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, which can be driven towards the product (ester) by using a large excess of the alcohol or by removing water as it is formed. organic-chemistry.orglibretexts.org

Commonly used acid catalysts for the esterification of nitrobenzoic acids include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and hydrochloric acid. masterorganicchemistry.comgoogle.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid group by the catalyst. organic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the final ester product. masterorganicchemistry.com

While direct studies on this compound are not extensively detailed, research on analogous compounds like 4-nitrobenzoic acid provides insight into effective reaction conditions. For instance, various bases can be employed to facilitate the reaction at room temperature when using specific activating agents. The choice of base and solvent can significantly influence the reaction's efficiency.

| Base | Yield (%) |

|---|---|

| Triethylamine | 75 |

| Pyridine | 70 |

| N,N-dimethylaminopyridine (DMAP) | 96 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 85 |

| Potassium Carbonate (K₂CO₃) | 40 |

Conversion to Acyl Halides and Nitriles

Acyl Halides

The carboxylic acid moiety of this compound can be readily converted into a more reactive acyl halide, typically an acyl chloride. This transformation is crucial as acyl halides are versatile intermediates in organic synthesis. masterorganicchemistry.com The most common reagent for this conversion is thionyl chloride (SOCl₂). masterorganicchemistry.comchemguide.co.uklibretexts.org Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be utilized. chemguide.co.ukchemistrysteps.com

The reaction with thionyl chloride is particularly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. chemistrysteps.comyoutube.com A patent describing the synthesis of the closely related 2-nitro-4-methylsulfonyl benzoyl chloride specifies the use of thionyl chloride in the presence of dimethylformamide (DMF) under reflux conditions. google.com

| Reagent | Byproducts | Key Advantage |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification chemguide.co.uk |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Reacts in the cold chemguide.co.uk |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | Reaction is less vigorous than with PCl₅ chemguide.co.uk |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Gaseous byproducts, mild reaction conditions |

Nitriles

The conversion of a carboxylic acid to a nitrile is a more complex, multi-step process. A primary pathway involves the initial conversion of the carboxylic acid to a primary amide, which is then dehydrated to form the nitrile. researchgate.netmasterorganicchemistry.com Dehydration of the intermediate amide can be achieved using a variety of strong dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). researchgate.netnih.gov

More direct, one-pot methods for converting carboxylic acids to nitriles have also been developed. Some modern protocols utilize transition metal catalysts, such as iron, to facilitate the reaction with a nitrogen source like N-cyano-N-aryl-arylsulfonamide. organic-chemistry.orgacs.org Another approach involves reacting the carboxylic acid with acetonitrile in the presence of sulfuric acid at high temperatures. thieme-connect.com While these methods are generally applicable to a range of carboxylic acids, their specific application to this compound would require experimental validation.

Coordination Chemistry and Interaction with Metal Ions

This compound possesses multiple functional groups—carboxylate, sulfonate, and nitro groups—that can act as potential coordination sites for metal ions. This makes it a versatile ligand for the synthesis of coordination compounds, such as metal-organic frameworks (MOFs) or discrete molecular complexes. nih.gov

The carboxylate group is a particularly common binding site and can coordinate to metal centers in various modes, including monodentate, bidentate chelating, or bridging fashions. nih.gov The sulfonate group can also participate in coordination, often acting as a bridging ligand to link metal centers into higher-dimensional networks. The nitro group is generally a weaker coordinator but can be involved in binding to certain metal ions, further increasing the structural diversity of the resulting complexes. nih.gov

Studies on related ligands demonstrate the formation of stable complexes with a wide array of metal ions. For instance, 2-nitrobenzoic acid has been used to synthesize one-dimensional coordination polymers with Co(II) and Zn(II). ccspublishing.org.cn Similarly, other substituted sulfobenzoic acids, such as 2-hydroxy-5-sulfobenzoic acid, have been shown to form complexes with actinides like Thorium(IV). researchgate.net The interaction with metal ions is influenced by factors such as the pH of the solution, the nature of the metal ion, and the presence of other ancillary ligands.

| Functional Group | Potential Coordination Modes | Role in Complex Formation |

|---|---|---|

| Carboxylate (-COOH) | Monodentate, Bidentate (Chelating or Bridging) | Primary binding site, forms strong bonds with most metal ions. nih.gov |

| Sulfonate (-SO₃H) | Monodentate, Bridging | Can link metal centers to form polymers and networks. |

| Nitro (-NO₂) | Monodentate | Weaker coordinating group, can participate in bonding with specific metals, influencing the overall structure. nih.gov |

Derivatives of 2 Nitro 4 Sulfobenzoic Acid: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted 2-Nitro-4-sulfobenzoic Acid Analogues

The synthesis of analogues of this compound often begins with substituted toluenes, which undergo sulfonation and oxidation. The specific reagents and conditions determine the final product.

One common strategy is the oxidation of a methyl group on a substituted toluenesulfonic acid. For instance, 2-(nitro)-4-toluenesulfonic acid can be oxidized to 2-(nitro)-4-sulfobenzoic acid. This conversion is achieved by heating the starting material with sodium hypochlorite (B82951), followed by acidification to precipitate the product, yielding approximately 92%. google.com This method is also applicable for preparing analogues where the substituent at the 2-position is chloro or bromo. google.com

Another important analogue, 2-nitro-4-methylsulfonylbenzoic acid, is synthesized from 2-nitro-4-methylsulfonyltoluene. chemicalbook.comasianpubs.org The oxidation of the methyl group can be carried out using 68% nitric acid in the presence of a vanadium pentoxide catalyst at elevated temperatures (around 140°C), resulting in a high yield (98.0%) and purity (98.10%). chemicalbook.com Alternatively, hydrogen peroxide in the presence of a CuO/Al2O3 catalyst can be used, providing a yield of 78.3%. asianpubs.org

The isomeric 4-nitro-2-sulfobenzoic acid is prepared by the oxidation of 4-nitrotoluene-2-sulfonic acid. This reaction is performed in an aqueous system using nitric acid at temperatures between 120-170°C and under pressures up to 12 bar. google.comgoogle.com The resulting product can be isolated by adding a potassium chloride solution, which precipitates the potassium salt of 4-nitro-2-sulfobenzoic acid. google.com

The synthesis of the parent compound, this compound, can start from the sulfonation of ortho-nitrotoluene using fuming sulfuric acid. google.comgoogle.com

Table 1: Synthesis of this compound Analogues

| Product | Starting Material | Key Reagents | Yield |

| 2-(Nitro)-4-sulfobenzoic acid | 2-(Nitro)-4-toluenesulfonic acid | Sodium hypochlorite, HCl | ~92% google.com |

| 2-Nitro-4-methylsulfonylbenzoic acid | 2-Nitro-4-methylsulfonyltoluene | Nitric acid, Vanadium pentoxide | 98.0% chemicalbook.com |

| 2-Nitro-4-methylsulfonylbenzoic acid | 2-Nitro-4-methylsulfonyltoluene | Hydrogen peroxide, CuO/Al2O3 | 78.3% asianpubs.org |

| 4-Nitro-2-sulfobenzoic acid | 4-Nitrotoluene-2-sulfonic acid | Nitric acid, Water | >95% purity google.com |

| 2-Nitro-4-sulfotoluene | o-Nitrotoluene | Fuming sulfuric acid | Not specified |

Preparation of Amino-Sulfobenzoic Acid Derivatives from Reduction

A fundamental transformation of nitro-sulfobenzoic acids is the reduction of the nitro group to an amino group, yielding amino-sulfobenzoic acid derivatives. These compounds are valuable in various chemical syntheses.

The reduction can be accomplished using several methods. A widely used industrial method employs iron powder in an aqueous medium. google.comresearchgate.net For example, 4,4'-dinitrostilbene-2,2'-disulfonic acid can be oxidized and subsequently reduced with iron powder to produce 4-amino-2-sulfobenzoic acid. google.com This method is effective for converting aromatic nitro compounds to their corresponding amines. researchgate.net

Catalytic hydrogenation is another effective technique. Isopropyl 4-nitro-2-sulfamylbenzoate, an analogue where the sulfonic acid is present as a sulfonamide and the carboxylic acid as an ester, can be reduced to isopropyl 4-amino-2-sulfamylbenzoate using catalytic methods. acs.org

More specialized reagents have also been developed for the selective reduction of aromatic nitro groups. A system of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) can efficiently reduce compounds like ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) in high yields. orgsyn.org Another approach involves the synthesis of 2-amino-4-sulfobenzoic acid from 2-nitro-4-sulfotoluene through an auto-oxidation-reduction reaction conducted under basic conditions at temperatures ranging from 60-130°C. google.comgoogle.com

Table 2: Reduction Methods for Nitro-Sulfobenzoic Acid Derivatives

| Product | Starting Material | Reducing Agent/System |

| 4-Amino-2-sulfobenzoic acid | Nitro-sulfonic acid precursors | Iron powder google.com |

| Isopropyl 4-amino-2-sulfamylbenzoate | Isopropyl 4-nitro-2-sulfamylbenzoate | Catalytic reduction acs.org |

| 2-Amino-4-sulfobenzoic acid | 2-Nitro-4-sulfotoluene | Auto-oxidation-reduction (basic conditions) google.comgoogle.com |

| General Aromatic Amines | General Aromatic Nitro Compounds | Indium, Ammonium chloride orgsyn.org |

Functionalization at Other Positions of the Aromatic Ring

Beyond the reduction of the nitro group, derivatives of this compound can be synthesized with various functional groups on the aromatic ring or by modifying the existing acid groups. These modifications are often introduced by selecting appropriately substituted starting materials.

For example, the synthesis of 2-(substituted)-4-sulfobenzoic acids can start from toluenesulfonic acids with different substituents at the 2-position, such as a chloro or bromo group, in place of the nitro group. google.com This allows for the creation of a family of compounds with varied electronic properties at that position.

The acidic groups themselves (carboxyl and sulfo) are key sites for functionalization. The carboxylic acid can be converted into esters, and the sulfonic acid can be transformed into sulfonamides. An example is the synthesis of various 4-amino-2-sulfamylbenzoates (I), where the sulfonic acid is functionalized as a sulfonamide and the carboxylic acid as an ester. acs.org This process involves starting with 6-nitrosaccharin, reacting it with an alcohol to form a 4-nitro-2-sulfamylbenzoate, followed by reduction of the nitro group. acs.org

The introduction of the sulfo group itself is a primary functionalization step. The sulfonation of o-nitrotoluene with fuming sulfuric acid to produce 2-nitro-4-sulfotoluene is a key step in the synthesis of 2-amino-4-sulfobenzoic acid. google.comgoogle.com

Table 3: Examples of Functionalization in Sulfobenzoic Acid Derivatives

| Position of Functionalization | Type of Functionalization | Example Precursor/Derivative |

| Position 2 | Halogenation (Cl, Br) | 2-Chloro-4-toluenesulfonic acid google.com |

| Position 4 (Sulfo group) | Sulfonamide formation | 4-Nitro-2-sulfamylbenzoates acs.org |

| Carboxyl group | Esterification | Isopropyl 4-amino-2-sulfamylbenzoate acs.org |

| Position 4 | Sulfonation | o-Nitrotoluene google.comgoogle.com |

Structure-Reactivity Correlations in Derived Compounds

The reactivity of this compound and its derivatives is dictated by the electronic nature of the substituents on the aromatic ring. The nitro (-NO2), sulfo (-SO3H), and carboxyl (-COOH) groups are all strong electron-withdrawing groups. Their collective presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions. Any such substitution would be directed to the positions meta to these deactivating groups.

Conversely, the strong electron-withdrawing character of these substituents facilitates nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. The high partial positive charge on the ring carbons makes them susceptible to attack by nucleophiles.

The reduction of the nitro group to an amino (-NH2) group fundamentally alters the molecule's reactivity. The amino group is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution. This transformation from a deactivated to a highly activated system is a cornerstone of the synthetic utility of these compounds.

The reactivity of the acid functional groups is also critical. The carboxylic acid and sulfonic acid moieties can undergo typical reactions such as esterification, and conversion to acid chlorides, amides, and sulfonamides. acs.org The relative acidity and reactivity of these two groups can influence reaction selectivity in derivatization processes. The solubility of these derivatives, which is crucial for reaction and purification, is also highly dependent on their structure and the pH of the medium. For instance, the solubilities of Disodium-4-nitro-2-sulfobenzoate (NSBNa2) and 4-Amino-2-sulfo-benzoic acid (ASB) increase with temperature but decrease with increasing concentrations of sulfuric acid. researchgate.net

Advanced Applications of 2 Nitro 4 Sulfobenzoic Acid in Chemical Processes

Role as an Intermediate in Fine Chemical Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-Nitro-4-sulfobenzoic acid allows it to serve as a versatile building block in the production of fine chemicals. Its derivatives are key components in the manufacturing of colorants, pharmaceuticals, and agricultural chemicals.

Precursor for Dyes and Pigments

While direct synthesis pathways for specific dyes originating from this compound are not extensively detailed in readily available literature, its structural analog, 2-Amino-4-sulfobenzoic acid, is a known dye intermediate. google.com The conversion of the nitro group in this compound to an amino group yields this important precursor. Aromatic amines and their derivatives are fundamental to the synthesis of azo dyes, which constitute a large class of colorants. google.com The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for their application in textile dyeing. Nitro compounds, in general, are important intermediates in the dye and pigment industry. asianpubs.orgresearchgate.net

Intermediate in Pharmaceutical Synthesis

Nitro-containing aromatic compounds are pivotal in the synthesis of numerous pharmaceutical agents. chemicalbook.comresearchgate.net For instance, drugs like Nimesulide and Nitisinone incorporate a nitro-substituted benzene ring. chemicalbook.com The functional groups of this compound—the carboxylic acid, sulfonic acid, and the reactive nitro group—make it a plausible intermediate for creating complex pharmaceutical molecules. The nitro group can be reduced to an amine, a common step in building bioactive scaffolds, while the carboxylic and sulfonic acid groups can be modified to alter solubility or to act as linking points for other molecular fragments. Derivatives of 2-sulfobenzoic acid have been explored in the synthesis of compounds with potential anticonvulsant activity.

Synthesis of Agrochemicals, including Herbicides

One of the most significant industrial applications of this compound and its close derivative, 2-nitro-4-methylsulfonylbenzoic acid, is in the production of herbicides. It is a critical intermediate in the synthesis of mesotrione, a selective herbicide used extensively in corn crops. The synthesis involves the reaction of 2-nitro-4-methylsulfonylbenzoyl halide (derived from the corresponding benzoic acid) with 1,3-cyclohexanedione (B196179).

Furthermore, this compound serves as an important intermediate for phenylsulfonylurea herbicides. The process for preparing this compound often involves the oxidation of 2-nitro-4-toluenesulfonic acid.

| Herbicide Class | Specific Herbicide | Role of this compound Derivative |

| Triketone | Mesotrione | Key precursor (as 2-nitro-4-methylsulfonylbenzoic acid) for the benzoyl moiety. |

| Sulfonylurea | Phenylsulfonylurea Herbicides | Serves as an important intermediate in their synthesis. |

Contribution to Advanced Materials Science

Beyond its role in traditional chemical synthesis, the functional groups of this compound lend themselves to applications in the field of materials science, particularly in the development of functional polymers.

Application as a Dopant in Conductive Polymers

Conductive polymers such as Poly(3,4-ethylenedioxythiophene) (PEDOT) often require a dopant to achieve high electrical conductivity. Sulfonic acids and sulfonated polymers are widely used for this purpose. For example, polystyrene sulfonate (PSS) is the most common dopant for PEDOT, forming the widely used PEDOT:PSS dispersion. The sulfonic acid group provides the counter-ion that stabilizes the positive charges (polarons and bipolarons) on the polymer backbone created during oxidative polymerization, thereby facilitating charge transport. Aromatic acids like benzoic acid have been shown to enhance the conductivity of PEDOT:PSS films by modifying the morphology and removing the insulating PSS shell from the conductive PEDOT core. Given its structure as an aromatic compound containing a sulfonic acid group, this compound possesses the necessary chemical features to act as an effective p-type dopant for conductive polymers, contributing to a stable and conductive polymer matrix.

Use as an Intercalating Agent in Polymer Nanocomposite Fabrication

The fabrication of polymer nanocomposites often involves the dispersion of layered materials, such as clays (B1170129) or graphene oxide, within a polymer matrix. To improve compatibility and achieve exfoliation of the layers, intercalating agents are used. These agents penetrate the gallery space between the layers, expanding their separation. Aromatic sulfonic acids have been successfully used to intercalate between graphene oxide layers, creating additional channels for proton propagation. The sulfonic acid groups can interact with the surfaces of the layers while the aromatic ring provides some spacing. The structure of this compound, featuring a hydrophilic sulfonic acid group and a rigid aromatic ring, makes it a potential candidate for use as an intercalating agent to modify layered materials for incorporation into polymer nanocomposites.

Utilization in Biochemical Marker Research

The direct application of this compound as a biochemical marker is not extensively documented in scientific literature. However, the broader class of nitroaromatic compounds is of significant interest in toxicology and environmental science, where their metabolic products can serve as biomarkers of exposure. When organisms are exposed to nitroaromatic compounds, these substances can undergo metabolic transformations, including the reduction of the nitro group to amino or hydroxylamino groups, as well as conjugation reactions. These metabolites can then be detected in biological samples such as urine or blood, serving as indirect markers for exposure to the parent compound.

Table 1: Potential Biotransformation Reactions of this compound

| Reaction Type | Potential Metabolite | Significance in Biomarker Research |

| Nitroreduction | 2-Amino-4-sulfobenzoic acid | The resulting amino derivative could be detected as a marker of exposure and metabolic activation. |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | These reactions increase water solubility and facilitate excretion, providing detectable markers in urine. |

Application as a Reagent in Analytical Chemistry

In the realm of analytical chemistry, this compound can be utilized as a specialized reagent, primarily leveraging the reactivity of its carboxylic acid and the properties imparted by the nitro and sulfonic acid groups. While not a universally common reagent, its specific structure lends itself to certain niche applications, particularly in derivatization reactions to enhance the detection and quantification of other molecules.

One of the principal applications for a compound like this compound is as a derivatizing agent for alcohols and amines in chromatography. The carboxylic acid group can be activated and then reacted with hydroxyl or amino groups of target analytes to form esters or amides, respectively. The presence of the nitro group, a strong chromophore, in the resulting derivative allows for sensitive detection using UV-Visible spectrophotometry. This is particularly useful for analytes that lack a native chromophore and would otherwise be difficult to detect.

Furthermore, the sulfonic acid group enhances the water solubility of the reagent and its derivatives, which can be advantageous in certain analytical procedures, particularly those involving aqueous samples or reverse-phase high-performance liquid chromatography (HPLC). The combination of a reactive carboxylic acid, a UV-active nitro group, and a solubilizing sulfonic acid group makes this compound a potentially versatile, albeit specialized, tool in the analytical chemist's arsenal.

Table 2: Potential Analytical Applications of this compound

| Application | Target Analyte Functional Group | Principle of Detection | Advantage of this compound |

| Derivatization for HPLC-UV | Hydroxyl (-OH), Amino (-NH2) | UV absorbance of the nitro group | Introduces a strong chromophore for sensitive detection of non-UV active analytes. |

| Ion-Pairing Reagent | Basic compounds | Forms ion pairs with basic analytes to improve chromatographic retention and separation. | The sulfonic acid group provides a permanent negative charge for ion-pairing. |

Investigations into Solution Behavior and Phase Equilibria of 2 Nitro 4 Sulfobenzoic Acid and Its Salts

Influence of Temperature and Solvent Composition on Solution Dynamics

The solubility of 2-Nitro-4-sulfobenzoic acid and its salts is significantly influenced by both the temperature of the system and the nature of the solvent. Research on structurally similar aromatic sulfonic acids demonstrates clear trends that are applicable to understanding the solution dynamics of this compound.

Generally, the solubility of these compounds in aqueous solutions, including acidic solutions, increases with a rise in temperature. This positive correlation is a common characteristic for many solid solutes, where higher temperatures provide the necessary energy to overcome the lattice energy of the solid, allowing more of it to dissolve. For instance, studies on related compounds like Disodium-4-nitro-2-sulfobenzoate show a consistent increase in solubility in sulfuric acid aqueous solutions as the temperature is raised from 277.1 K to 347.9 K.

Solvent composition plays a critical, and often more complex, role. For aromatic sulfonic acids, the presence of an electrolyte like sulfuric acid in an aqueous solution tends to decrease their solubility. This "salting-out" effect occurs because the water molecules, which would otherwise solvate the organic acid, are instead engaged in solvating the ions from the strong electrolyte. Investigations into compounds like 4-nitrotoluene-2-sulfonic acid (NTS) revealed that its lowest solubility was observed at a specific concentration of sulfuric acid (0.60 mass fraction), suggesting that manipulating the acid concentration is a key strategy for inducing precipitation.

Conversely, the introduction of organic solvents miscible with water, such as ethanol (B145695), can increase the solubility of related benzoic acid derivatives. The change in polarity of the solvent mixture can better accommodate the organic structure of the acid, enhancing its dissolution.

The following table illustrates the general solubility trends for aromatic sulfo-benzoic acids based on available data for analogous compounds.

| Factor | Condition | General Solubility Trend | Rationale |

| Temperature | Increase | Increases | Higher kinetic energy overcomes crystal lattice forces. |

| Aqueous H₂SO₄ Conc. | Increase | Decreases | "Salting-out" effect reduces available water for solvation. |

| Organic Co-Solvent (e.g., Ethanol) | Increase in mole fraction | Increases | Improved solvation of the organic molecule due to favorable polarity. |

Thermodynamics of Dissolution

The dissolution of a solute is governed by fundamental thermodynamic principles, quantified by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). While specific thermodynamic parameters for this compound are not extensively detailed in available literature, the behavior of similar compounds like benzoic acid and its derivatives in solvent mixtures provides a strong theoretical framework.

The Gibbs free energy of solvation (ΔGsolv) indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process. Studies on benzoic acids in ethanol-water mixtures show that the free energy of solvation becomes more negative (i.e., more favorable) with increasing temperature and with an increasing mole fraction of ethanol in the solvent.

The enthalpy of dissolution (ΔHdiss) describes the heat change accompanying the process. For many organic acids, this process is endothermic (ΔH > 0), meaning it requires an input of energy from the surroundings. This aligns with the observation that solubility increases with temperature, as predicted by the van 't Hoff equation.

The entropy of dissolution (ΔSdiss) reflects the change in randomness or disorder of the system. The transition of a highly ordered solid crystal into freely moving solvated ions or molecules in solution typically results in a large increase in entropy (ΔS > 0), which is a primary driving force for the dissolution of many solids.

| Thermodynamic Parameter | Typical Sign for Aromatic Acids | Implication for Dissolution |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous process. Becomes more negative with increasing temperature. |

| ΔH (Enthalpy) | Positive (Endothermic) | Heat is absorbed from the surroundings; process is favored by higher temperatures. |

| ΔS (Entropy) | Positive | Increased disorder drives the dissolution process. |

Development of Precipitation and Isolation Techniques for Salts (e.g., Potassium Salt)

The isolation of this compound from a reaction mixture is frequently and effectively achieved by converting it into a less soluble salt, most commonly the potassium salt. This technique leverages the principles of solubility and phase equilibria to separate the desired product from impurities and the reaction medium.

A widely documented method involves the direct addition of a potassium-containing solution to the aqueous reaction mixture post-synthesis. This can be accomplished by adding either an aqueous solution of potassium hydroxide (B78521) (KOH) or a saturated aqueous solution of potassium chloride (KCl).

Upon addition of potassium ions, the comparatively insoluble potassium salt of 4-nitro-2-sulfobenzoic acid precipitates out of the solution, often as a monohydrate. The precipitation can be controlled by adjusting the pH; for example, adding a potassium hydroxide solution until the pH is in the range of 0.5 to 2.5 can effectively trigger the precipitation. To ensure maximum product recovery, the initial precipitation can be followed by the addition of a saturated potassium chloride solution to complete the process. The solid precipitate is then easily isolated from the liquid phase via standard filtration, followed by washing (typically with cold water) and drying.

| Step | Reagent/Condition | Purpose | Outcome |

| 1. pH Adjustment (Optional) | Aqueous Potassium Hydroxide (KOH) | To neutralize the acid and form the potassium salt in situ. | Formation of dissolved potassium 4-nitro-2-sulfobenzoate. |

| 2. Precipitation | Saturated Aqueous Potassium Chloride (KCl) | To introduce a high concentration of K⁺ ions, exceeding the solubility product of the target salt. | Precipitation of solid potassium 4-nitro-2-sulfobenzoate monohydrate. |

| 3. Isolation | Filtration | To separate the solid product from the liquid mother liquor. | Isolated solid filter cake. |

| 4. Purification | Washing with cold water | To remove residual mother liquor and soluble impurities. | Purified solid product. |

| 5. Final Processing | Drying | To remove residual solvent (water). | Dry, solid potassium salt of 4-nitro-2-sulfobenzoic acid. |

Process Optimization for Enhanced Purification and Recovery Yields

The purity of the final product is significantly enhanced through this method. By carefully controlling the conditions of precipitation, such as pH and temperature, it is possible to minimize the co-precipitation of impurities. Following filtration and washing, products with a purity of greater than 95%, and often as high as 97% (as determined by HPLC), can be consistently obtained.

Yields are maximized by ensuring the precipitation is as complete as possible. As described in patent literature, a two-step addition of potassium sources can be employed. Initially, potassium hydroxide is added to form the salt, followed by a saturated solution of potassium chloride to drive the equilibrium toward the solid phase, thereby recovering the maximum amount of product from the solution. Cooling the mixture, for instance by adding a cold saturated KCl solution, further decreases the salt's solubility and enhances the recovery yield. This controlled, selective precipitation stands as a highly effective and optimized method for the industrial-scale purification and recovery of this compound.

Theoretical and Computational Research on 2 Nitro 4 Sulfobenzoic Acid

Reaction Mechanism Elucidation through Computational Methods

The synthesis and subsequent reactions of substituted aromatic compounds like 2-Nitro-4-sulfobenzoic acid involve complex pathways that can be effectively mapped using computational chemistry. Density Functional Theory (DFT) and other quantum mechanical methods are instrumental in modeling these reaction mechanisms. For instance, in the sulfonation of nitrobenzene (B124822) or the nitration of benzenesulfonic acid to form related isomers, computational studies can calculate the transition state energies for the electrophilic aromatic substitution at different positions on the ring. These calculations help in understanding the regioselectivity observed in experimental syntheses.

Computational approaches can also shed light on the mechanistic details of reactions involving the functional groups of this compound. For example, the hydrolysis mechanisms of related N-nitrobenzenesulfonamides have been studied using the excess acidity method in computational models to determine reaction pathways. rsc.org Such studies can differentiate between reaction mechanisms, such as A1 processes, based on the electronic nature of substituents. rsc.org While direct computational studies on the reaction mechanisms of this compound are not extensively documented, the methodologies applied to similar molecules provide a robust framework for its investigation.

Molecular Modeling and Simulation of Chemical Transformations

Molecular modeling and simulation techniques allow for the dynamic visualization of chemical processes involving this compound. Molecular dynamics (MD) simulations, for example, can be employed to study the behavior of this molecule in different solvent environments, which is crucial for understanding its solubility and reactivity in solution-phase reactions.

Furthermore, molecular modeling is essential in understanding intermolecular interactions. For instance, studies on co-crystals of related substituted benzoic acids, such as 2-chloro-4-nitrobenzoic acid, have utilized molecular modeling to support the stability of interactions observed in the crystalline state. nih.gov These computational models can predict and analyze hydrogen bonding and other non-covalent interactions that dictate the supramolecular assembly and physical properties of the solid form. Such approaches could be applied to this compound to explore its potential to form co-crystals or to model its interaction with other molecules, which is pertinent for applications in materials science and pharmaceuticals.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of this compound, which in turn governs its reactivity. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theory are used to study the electronic properties of nitroaromatic compounds. nih.gov For nitrobenzene, a parent compound, these methods have been used to calculate vertical excitation energies and dissociation energies, providing insights into its photochemistry and thermal stability. nih.gov

The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential are key descriptors of reactivity that can be calculated for this compound. The presence of both a strong electron-withdrawing nitro group and a sulfonic acid group significantly influences the electronic landscape of the benzene (B151609) ring. Quantum chemical studies can precisely quantify these effects, predicting the most likely sites for nucleophilic or electrophilic attack. For example, quantum chemical calculations on substituted pyrimidin-4-ones have been used to analyze their electronic structure and the mechanism of ipso-substitution of a methyl group by a nitro group. researchgate.net

Advanced Computational Approaches for Predicting Reaction Pathways

Beyond elucidating known reactions, advanced computational methods can predict novel reaction pathways for this compound. Techniques such as automated reaction pathway searching, which utilize algorithms to explore the potential energy surface of a chemical system, can uncover previously unknown intermediates and transition states. These methods can be invaluable for discovering new synthetic routes or understanding degradation pathways.

For photochemical reactions, computational tools can map the potential energy surfaces of excited states. Studies on 2-nitrobenzyl alcohol, for instance, have used density functional calculations to map the pathways of its photochemical transformation into 2-nitroso benzaldehyde. rsc.org Similar advanced computational approaches could be applied to this compound to predict its photochemical reactivity and the nature of any transient species formed upon irradiation. By combining quantum mechanics with machine learning, it may also be possible to develop predictive models for the reactivity of this compound under various conditions, accelerating the discovery of its potential applications.

Future Research Directions for 2 Nitro 4 Sulfobenzoic Acid

Development of Novel Catalytic Systems for Greener Synthesis

The traditional synthesis of nitrated and sulfonated aromatics often involves harsh conditions and strong acids, posing environmental and safety challenges. A primary focus of future research is the development of innovative catalytic systems that promote a more sustainable production of 2-Nitro-4-sulfobenzoic acid.

Key research objectives include the design of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and preventing metal contamination in the final product. nus.edu.sg For instance, research into catalysts like copper oxide on an alumina support (CuO/Al₂O₃) has shown promise in the oxidation of related compounds, significantly reducing the required amounts of sulfuric acid and hydrogen peroxide and allowing for the recycling of unreacted starting materials. asianpubs.org Future work could adapt these systems for the specific synthesis of this compound. Another promising avenue is the exploration of novel heterogeneous geminal atom catalysts (GACs), which have demonstrated the potential to lower the carbon footprint of chemical reactions by a factor of ten compared to conventional methods. nus.edu.sg The application of such advanced catalysts could lead to a high-efficiency, energy-saving, and environmentally friendly production technology for this compound. asianpubs.org

Table 1: Comparison of Conventional vs. Future Catalytic Synthesis Goals

| Feature | Conventional Synthesis | Future "Green" Synthesis |

| Catalyst Type | Homogeneous (e.g., strong acids) | Heterogeneous, recoverable (e.g., GACs, supported metal oxides) nus.edu.sg |

| Reagents | Fuming sulfuric acid, nitric acid | Milder oxidants, reduced acid concentration asianpubs.org |

| Reaction Conditions | High temperature and pressure | Lower energy input |

| Waste Generation | High, including acidic wastewater | Minimized, with recycling of catalysts and reactants nus.edu.sgasianpubs.org |

| Carbon Footprint | High | Significantly lower nus.edu.sg |

| Safety | Significant risks associated with corrosive acids | Improved operational safety asianpubs.org |

Exploration of New Derivatization Pathways and Applications

Derivatization of this compound opens up a vast landscape of new chemical entities with unique properties and applications. Future research will intensely focus on exploring novel reaction pathways to create derivatives for specialized uses, from analytical chemistry to fine chemical synthesis.

One significant area of exploration is the use of this compound derivatives as reagents for chemical tagging in analytical applications. Inspired by the use of 2-sulfobenzoic anhydride for derivatizing phenols to enhance their detection in mass spectrometry, a similar anhydride of this compound could be developed. nih.gov The presence of the nitro group could offer alternative fragmentation patterns or chromatographic behavior, potentially enabling the selective analysis of different classes of molecules. Furthermore, the reduction of the nitro group to an amine yields 2-amino-4-sulfobenzoic acid, a valuable intermediate for dyes and pharmaceuticals. google.comresearchgate.net Research into more selective and efficient reduction methods using novel catalysts is a key objective.

Another avenue involves creating derivatives for targeted metabolomics, similar to how 3-nitrophenylhydrazine is used to derivatize carboxyl-containing metabolites for sensitive detection by liquid chromatography-mass spectrometry (LC-MS). nih.gov Developing derivatives of this compound could provide new tools for identifying biomarkers for various diseases. nih.gov

Table 2: Potential Derivatization Reactions and Applications

| Derivative | Derivatization Pathway | Potential Application |

| 2-Amino-4-sulfobenzoic acid | Selective reduction of the nitro group | Intermediate for dyes, pharmaceuticals, and agricultural chemicals google.comresearchgate.net |

| 2-Nitro-4-sulfobenzoic anhydride | Dehydration of the carboxylic acid | Analytical reagent for tagging and detecting specific analytes via mass spectrometry nih.gov |

| Ester Derivatives | Esterification of the carboxylic acid group | Fine chemical synthesis, modification of polymer properties |

| Amide Derivatives | Amidation of the carboxylic acid group | Development of novel bioactive compounds or functional materials |

Integration into Sustainable Chemical Manufacturing Processes

Beyond greener synthesis of the molecule itself, a broader goal is to integrate this compound into holistic, sustainable manufacturing processes. This involves implementing circular economy principles, where waste is minimized and resources are conserved throughout the production lifecycle.

A key research direction is the development of closed-loop systems. For example, in current processes, the sulfur oxide waste gas generated during sulfonation can be captured and converted back into sulfuric acid for reuse, mitigating air pollution. google.com Future research will aim to expand this concept to other streams. A notable opportunity lies in the treatment of industrial wastewater. Innovative methods that allow for the recovery and recycling of aromatic sulfonic acids like this compound from wastewater streams would solve environmental disposal problems while creating economic value. researchgate.net

The adoption of reusable catalysts is central to this vision. nus.edu.sg By designing processes where the catalyst can be efficiently separated from the product and used for multiple cycles without losing activity, manufacturers can significantly reduce waste and operational costs. nus.edu.sg

Advanced Spectroscopic and Chromatographic Characterization of Intermediates and Products

A fundamental understanding of the molecular structure and properties of this compound, its reaction intermediates, and its final derivatives is critical for optimizing its synthesis and application. Future research will leverage advanced analytical techniques to achieve this.

The application of quantum chemical calculations, such as density functional theory (DFT), will be crucial for predicting molecular geometry, vibrational frequencies, and electronic properties. nih.gov These theoretical insights, when combined with experimental data from techniques like Fourier-transform infrared (FT-IR), FT-Raman, and UV-Vis spectroscopy, provide a comprehensive characterization of the molecule. nih.govresearchgate.net Such studies can reveal how substituents like the nitro and sulfo groups influence the planarity of the benzoic acid ring and its hydrogen bonding behavior, which are critical for designing materials with specific properties. researchgate.net

In terms of separation and analysis, the development of robust chromatographic methods is a priority. High-performance liquid chromatography (HPLC) coupled with UV detection can be optimized for the separation and quantification of this compound from isomers and impurities. researchgate.net For more complex analyses, particularly of derivatives in biological or environmental samples, advanced techniques like high-resolution liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) will be indispensable. nih.govresearchgate.net These methods offer the sensitivity and specificity needed to identify and quantify trace amounts of the compound and its metabolic products.

Q & A

Q. Why might synthesized this compound exhibit lower-than-expected yields, and how can this be mitigated?

- Methodological Answer : Common causes include:

- Incomplete Sulfonation/Nitration : Ensure stoichiometric excess of sulfonating/nitrating agents.

- Side Reactions : Monitor for byproducts (e.g., sulfonic acid derivatives) via TLC or HPLC.

- Workup Losses : Optimize extraction protocols (e.g., pH-controlled partitioning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.